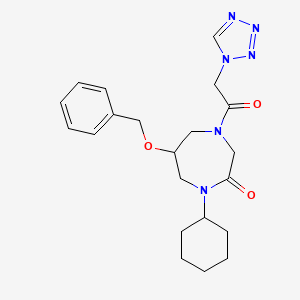![molecular formula C19H14FN3OS B6096620 N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6096620.png)
N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The specific interactions between ZINC01297080 and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrazole derivatives have been found to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
The effects of a compound at the molecular and cellular level can include changes in gene expression, alterations in protein function, and effects on cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability and activity of a compound. For example, certain compounds may be more stable or active in acidic environments, while others may be more stable or active in neutral or basic environments .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. One of the directions is to further investigate its mechanism of action and identify the specific enzymes that it targets. Another direction is to explore its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, more studies are needed to evaluate its safety and toxicity in humans.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in medical research, particularly in the field of cancer research. Its synthesis method involves a series of chemical reactions, and its mechanism of action is not fully understood. It exhibits anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the development of drugs for various diseases. However, its potential toxicity can limit its use in some experiments, and more studies are needed to evaluate its safety and toxicity in humans.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves a series of chemical reactions that start with the reaction of 3-fluorobenzaldehyde and methyl acetoacetate to form 3-fluoro-1-(1-oxo-3-phenylpropyl)indolin-2-one. This intermediate is then reacted with thiosemicarbazide to form this compound.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has potential applications in medical research, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-16-11-17(18(24)21-14-7-5-6-13(20)10-14)25-19(16)23(22-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOHUBDARBBQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-yl)-5-(4-pyridinylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6096543.png)
![8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate](/img/structure/B6096551.png)
![N-(3,5-dimethyl-4-isoxazolyl)-5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6096552.png)

![5-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-(2-hydroxyethyl)-2-thiophenecarboxamide](/img/structure/B6096567.png)
![ethyl 2-[(4-methylbenzoyl)amino]-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6096585.png)
![2-(2-methoxyphenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6096598.png)
![3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6096605.png)
![1-(2-phenylethyl)-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B6096613.png)
![9-methyl-2-(4-morpholinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6096637.png)
![(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6096645.png)
![2-(4-ethylphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6096651.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanamine](/img/structure/B6096656.png)
![methyl 4-(5-{[2-(3-fluorophenyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6096664.png)